molecular formula C20H21NO2 B568786 (4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone CAS No. 1443988-18-8

(4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone

Cat. No.: B568786
CAS No.: 1443988-18-8
M. Wt: 307.393
InChI Key: ZPPQEOQJTJSGKK-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone is a synthetic compound that belongs to the class of N-acylindoles It is characterized by the presence of a hydroxyphenyl group and a pentylindole moiety connected through a methanone linkage

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets. For instance, a study found that ambient-visible-light could enhance the degradation of a similar compound, Bis(4-hydroxyphenyl)methanone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 1-pentylindole in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone is unique due to the presence of the pentyl group on the indole moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

(4-hydroxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-3-6-13-21-14-18(17-7-4-5-8-19(17)21)20(23)15-9-11-16(22)12-10-15/h4-5,7-12,14,22H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPQEOQJTJSGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043087
Record name (4-Hydroxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443988-18-8
Record name (4-Hydroxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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